molecular formula C19H22N2O4S2 B3302806 1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 919019-91-3

1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B3302806
CAS No.: 919019-91-3
M. Wt: 406.5 g/mol
InChI Key: CLHMFVHBKVBZGF-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide typically involves the reaction of benzenesulfonyl chloride with N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide under basic conditions. Common bases used in this reaction include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,2-dichloroethane (DCE) as a solvent . The reaction is carried out at elevated temperatures to drive the reaction to completion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis.

Biological Activity

1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H22N2O4S2
  • Molecular Weight : 402.52 g/mol
  • CAS Number : 919019-91-3

The structure features a benzenesulfonyl group, a cyclopentyl moiety, and a dihydroindole core, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity. The indole core also participates in π-π interactions, which are critical for the compound's interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. Inhibition of COX-2 can lead to anti-inflammatory effects, making this compound a candidate for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated potential antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its utility in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of similar sulfonamide compounds. Here are notable findings:

Study FocusFindings
COX Inhibition A series of sulfonamide derivatives were evaluated for COX-2 inhibition, leading to the identification of potent inhibitors with anti-inflammatory properties .
Antimicrobial Properties Research on related compounds revealed significant antibacterial activity against resistant strains of bacteria, supporting the potential for developing new antibiotics.
Cytotoxicity Evaluation Studies have shown that while these compounds exhibit potent biological activity, they also maintain relatively low cytotoxicity, making them attractive candidates for further drug development .

Properties

IUPAC Name

1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c22-26(23,20-16-6-4-5-7-16)18-10-11-19-15(14-18)12-13-21(19)27(24,25)17-8-2-1-3-9-17/h1-3,8-11,14,16,20H,4-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHMFVHBKVBZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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